molecular formula C9H12O2 B14489244 2-(3-Propyloxiran-2-yl)furan CAS No. 65503-03-9

2-(3-Propyloxiran-2-yl)furan

Cat. No.: B14489244
CAS No.: 65503-03-9
M. Wt: 152.19 g/mol
InChI Key: JRUGLKWEGZOZJO-UHFFFAOYSA-N
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Description

2-(3-Propyloxiran-2-yl)furan is a substituted furan derivative characterized by a furan ring (C₄H₄O) functionalized at the 2-position with a propyloxiran (epoxide) group. The oxirane moiety introduces a three-membered cyclic ether structure (C₃H₅O) with a propyl chain at the 3-position of the epoxide ring.

Properties

CAS No.

65503-03-9

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-(3-propyloxiran-2-yl)furan

InChI

InChI=1S/C9H12O2/c1-2-4-8-9(11-8)7-5-3-6-10-7/h3,5-6,8-9H,2,4H2,1H3

InChI Key

JRUGLKWEGZOZJO-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(O1)C2=CC=CO2

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-Propyloxiran-2-yl)furan involves several steps, starting with the preparation of the furan ring and subsequent introduction of the propyloxirane group. One common method for synthesizing furans is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acidic catalysts . The propyloxirane group can be introduced through the reaction of an appropriate epoxide precursor with the furan ring under basic conditions .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Scientific Research Applications

2-(3-Propyloxiran-2-yl)furan has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various organic molecules and materials.

    Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and interactions.

    Medicine: The compound has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(3-Propyloxiran-2-yl)furan, a comparative analysis with structurally related furan derivatives is essential. Key compounds for comparison include furan , 2-methylfuran (2-MF) , and 3-methylfuran (3-MF) . Below is a detailed evaluation:

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Reactivity Profile
Furan C₄H₄O 68.07 Furan ring 31 High volatility; prone to Maillard reactions
2-Methylfuran (2-MF) C₅H₆O 82.10 Furan + methyl ~65 Forms under thermal stress; flavor compound
This compound C₇H₁₀O₂ ~138.16* Furan + oxirane + propyl >100 (estimated) Epoxide ring reactivity (e.g., nucleophilic opening)

*Calculated based on structural analogy.

  • Volatility : The propyloxiran substituent increases molecular weight and reduces volatility compared to furan (boiling point: 31°C) and 2-MF (~65°C). This makes this compound less likely to evaporate under ambient conditions .
  • Reactivity : The oxirane group introduces strain and electrophilic sites, enabling reactions with nucleophiles (e.g., hydrolysis to diols or ring-opening polymerization). This contrasts with unsubstituted furan, which primarily undergoes electrophilic substitution .

Stability Under Thermal Conditions

  • Furan forms at ≥105°C in food systems, with higher temperatures accelerating its generation .
  • This compound is likely less stable than furan due to the labile epoxide ring, which may decompose or polymerize under prolonged heating.

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